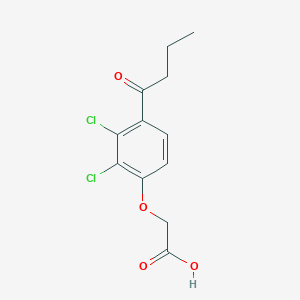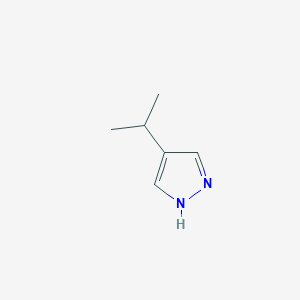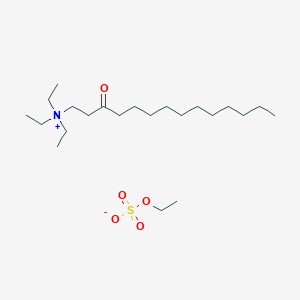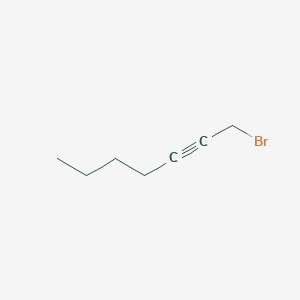
N-Methyl-N-nitroso-4-(phenylazo)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-nitroso-4-(phenylazo)aniline, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research and development. MNPA is a diazo compound that has a nitroso group and a methyl group attached to the nitrogen atom. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and benzene.
作用機序
N-Methyl-N-nitroso-4-(phenylazo)aniline is a photoactive compound, meaning that it can absorb light and undergo a chemical reaction. The mechanism of action of this compound involves the absorption of light by the phenylazo group, which causes the molecule to undergo a cis-trans isomerization. This isomerization can lead to changes in the electronic and optical properties of the molecule, which can be studied using spectroscopic techniques.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a mutagenic compound in bacterial assays. This compound has also been shown to induce DNA damage in human lymphocytes, suggesting that it may have genotoxic properties.
実験室実験の利点と制限
One advantage of using N-Methyl-N-nitroso-4-(phenylazo)aniline in lab experiments is its high solubility in organic solvents, which makes it easy to work with in a laboratory setting. This compound also has a relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. However, this compound is a potentially hazardous compound and should be handled with care. It is also important to note that this compound has not been extensively studied for its toxicity and potential health effects.
将来の方向性
There are several potential future directions for research involving N-Methyl-N-nitroso-4-(phenylazo)aniline. One area of interest is the development of this compound-based probes for studying biological systems. This compound has already been used as a probe for studying the surface structure of metal oxides, and it may have similar applications in the study of biological membranes and other systems. Another potential area of research is the development of this compound-based materials for use in optoelectronic devices. This compound's unique photoactive properties make it a promising candidate for use in materials such as organic solar cells and light-emitting diodes. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential toxicity and health effects.
合成法
N-Methyl-N-nitroso-4-(phenylazo)aniline can be synthesized through a diazotization reaction between aniline and sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with N-methyl-N-nitrosourea to form this compound. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-Methyl-N-nitroso-4-(phenylazo)aniline has been used in various scientific research applications, particularly in the field of spectroscopy. Its unique chemical properties make it a useful tool for studying the interaction between light and matter. This compound has been used as a probe molecule to investigate the surface structure of metal oxides and to study the electronic properties of organic semiconductors.
特性
CAS番号 |
16339-01-8 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
N-methyl-N-(4-phenyldiazenylphenyl)nitrous amide |
InChI |
InChI=1S/C13H12N4O/c1-17(16-18)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 |
InChIキー |
YKCOXSGBLMSJLH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |
正規SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |
その他のCAS番号 |
16339-01-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)


![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)



![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)



